

# An In-depth Technical Guide to Noracetildenafil

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## Compound of Interest

Compound Name: *Noracetildenafil*

Cat. No.: *B563928*

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## Introduction

**Noracetildenafil** is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, **Noracetildenafil** is presumed to share a similar mechanism of action, targeting the cGMP-specific phosphodiesterase type 5 enzyme. This guide provides a comprehensive overview of the available technical information on **Noracetildenafil**, including its chemical identity, potential synthesis, mechanism of action, and analytical detection methods. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

## Chemical Identity

A precise understanding of a compound's chemical identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for **Noracetildenafil**.

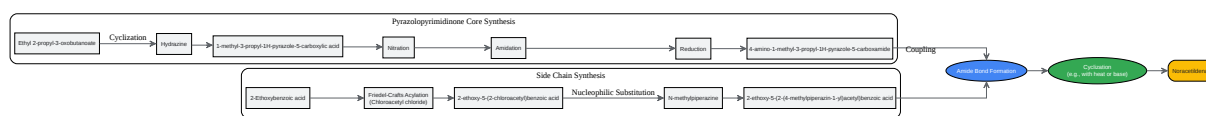
Identifier	Value	Reference
IUPAC Name	5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	[1]
CAS Number	949091-38-7	[1]
Synonyms	Demethylhongdenafil	[1]
Molecular Formula	C <sub>24</sub> H <sub>32</sub> N <sub>6</sub> O <sub>3</sub>	[1]
Formula Weight	452.6 g/mol	[1]

## Synthesis of Noracetildenafil

While a specific, detailed experimental protocol for the synthesis of **Noracetildenafil** is not readily available in the public domain, a plausible synthetic route can be devised based on the well-established synthesis of sildenafil and its analogues. The proposed synthesis involves a convergent approach, combining a pyrazolopyrimidinone core with a substituted phenyl moiety.

### Proposed Synthetic Pathway

The synthesis can be conceptually divided into the preparation of two key intermediates: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid. These intermediates are then coupled and cyclized to form the final **Noracetildenafil** product.



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*Proposed synthetic pathway for **Noracetildenafil**.*

## Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established methods for the synthesis of sildenafil analogues.[2][3] Researchers should adapt and optimize these procedures based on their laboratory conditions and safety protocols.

### Protocol 1: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- **Pyrazolone Formation:** React ethyl 2-propyl-3-oxobutanoate with hydrazine hydrate in a suitable solvent like ethanol to form the pyrazole ring.
- **N-methylation:** Methylate the pyrazole nitrogen using a methylating agent such as dimethyl sulfate in the presence of a base.
- **Nitration:** Introduce a nitro group at the 4-position of the pyrazole ring using a mixture of nitric and sulfuric acid.
- **Amidation:** Convert the carboxylic acid to a carboxamide using a standard amidation procedure, for example, by forming an acid chloride followed by reaction with ammonia.
- **Reduction:** Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield the desired amino-pyrazole intermediate.

### Protocol 2: Synthesis of 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid

- **Friedel-Crafts Acylation:** React 2-ethoxybenzoic acid with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) to introduce the chloroacetyl group at the 5-position.
- **Nucleophilic Substitution:** React the resulting 2-ethoxy-5-(2-chloroacetyl)benzoic acid with N-methylpiperazine to displace the chlorine atom and form the desired side-chain intermediate.

### Protocol 3: Final Coupling and Cyclization

- **Amide Bond Formation:** Couple the two intermediates, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid, using a peptide coupling reagent such as DCC or EDC.
- **Cyclization:** Induce cyclization of the coupled product, typically through heating in the presence of a base, to form the pyrazolopyrimidinone ring system of **Noracetildenafil**.
- **Purification:** Purify the final product using techniques such as column chromatography or recrystallization.

## Mechanism of Action

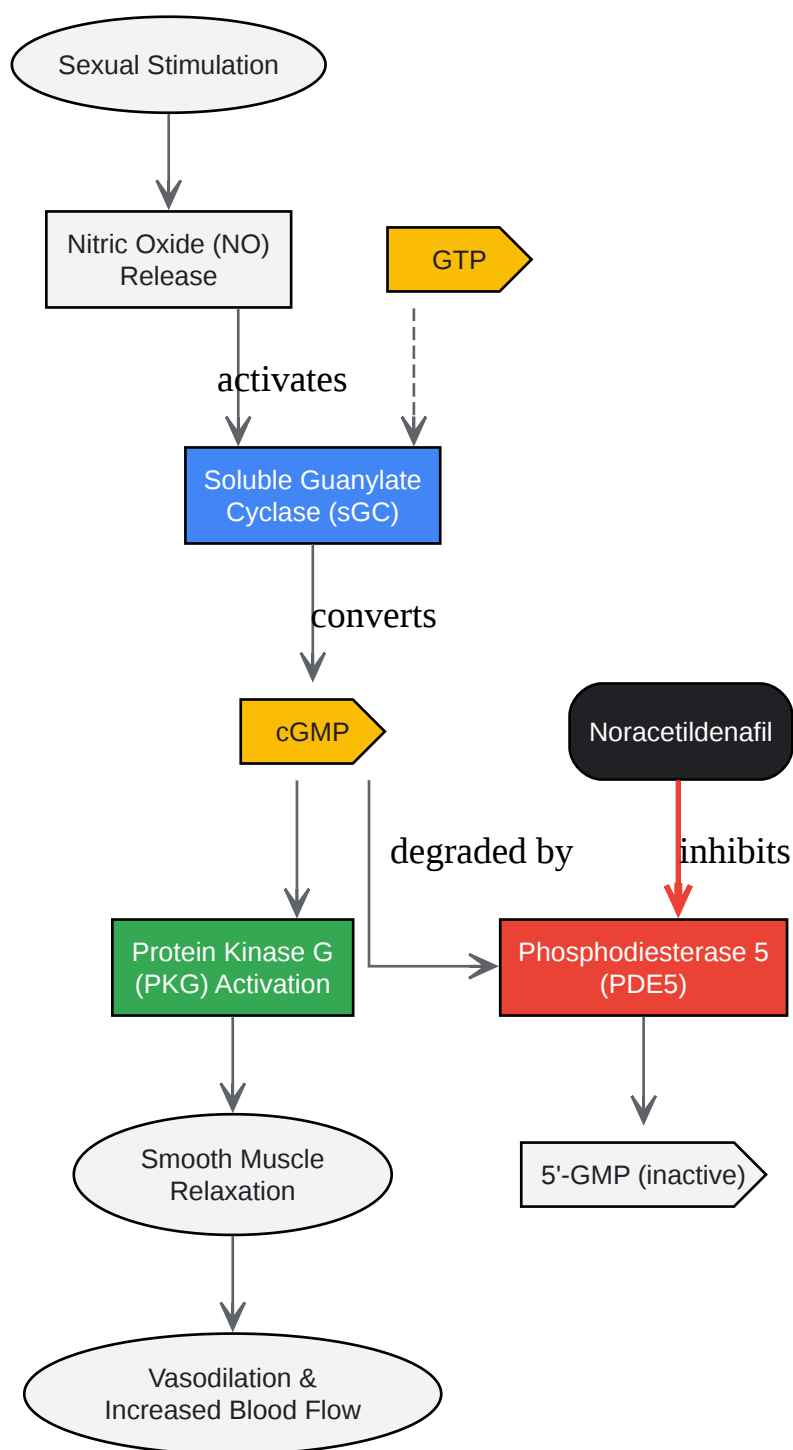
**Noracetildenafil** is a derivative of sildenafil and is thus classified as a phosphodiesterase type 5 (PDE5) inhibitor.<sup>[1]</sup> PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the smooth muscle cells of pulmonary arteries.<sup>[4][5][6][7]</sup>

The mechanism of action involves the nitric oxide (NO) - cGMP signaling pathway:

- Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells.
- NO activates the enzyme soluble guanylate cyclase (sGC).
- sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
- Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.

- This results in the relaxation of smooth muscle cells, leading to vasodilation and increased blood flow.

By inhibiting PDE5, **Noracetildenafil** prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade that leads to smooth muscle relaxation.



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*The NO/cGMP signaling pathway and the inhibitory action of **Noracetildenafil**.*

## Pharmacological Data

While specific pharmacological data for **Noracetildenafil**, such as its IC<sub>50</sub> value for PDE5, is not readily available in the reviewed literature, data for sildenafil and other analogues provide a valuable reference for its expected potency.

Compound	PDE5 IC <sub>50</sub> (nM)	Selectivity Notes	Reference
Sildenafil	3.5 - 4.0	~10-fold more selective for PDE5 over PDE6	[8]
Tadalafil	1.8	Low activity against PDE11	[9]
Vardenafil	0.7	Low activity against PDE6	
Acetildenafil	Not available	Sildenafil analogue	[10]
Noracetildenafil	Not publicly available	Sildenafil analogue	

IC<sub>50</sub> values can vary depending on the experimental conditions.[11]

## Analytical Methods

The detection and quantification of **Noracetildenafil** are crucial for quality control, forensic analysis, and research purposes. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the most common analytical technique for the identification of sildenafil and its analogues.

## HPLC-Based Methods

Several HPLC methods have been developed for the analysis of PDE5 inhibitors in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.

[12][13][14][15][16]

## Experimental Protocol: General HPLC-UV Method for Sildenafil Analogues

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 230 nm or 290 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter, and inject into the HPLC system.

## HPLC-MS/MS for Enhanced Specificity

For more sensitive and specific detection, particularly in complex matrices like biological samples or herbal supplements, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique provides structural information, allowing for the unambiguous identification of **Noracetildenafil**.



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*General workflow for the analysis of **Noracetildenafil** by HPLC-MS/MS.*

## Conclusion

**Noracetildenafil** is a sildenafil analogue with a presumed mechanism of action as a PDE5 inhibitor. While specific experimental data on its synthesis and pharmacological activity are limited in publicly available literature, this guide provides a comprehensive overview based on the extensive knowledge of sildenafil and related compounds. The provided hypothetical synthesis protocols and analytical methods can serve as a valuable starting point for researchers and drug development professionals interested in further investigating this compound. Further studies are required to fully characterize the pharmacological and toxicological profile of **Noracetildenafil**.

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